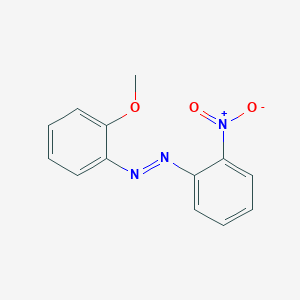
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene is an azo compound characterized by the presence of a diazene group (-N=N-) linking two aromatic rings, one substituted with a methoxy group and the other with a nitro group. Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. One common method is:
Diazotization: An aromatic amine, such as 2-nitroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-methoxyaniline under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are used to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of (E)-1-(2-Methoxyphenyl)-2-(2-aminophenyl)diazene.
Oxidation: Formation of (E)-1-(2-Carboxyphenyl)-2-(2-nitrophenyl)diazene.
Substitution: Formation of various substituted azo compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2-Methoxyphenyl)-2-(4-nitrophenyl)diazene
- (E)-1-(2-Methoxyphenyl)-2-(2-aminophenyl)diazene
- (E)-1-(2-Methoxyphenyl)-2-(2-chlorophenyl)diazene
Uniqueness
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene is unique due to the specific positioning of the methoxy and nitro groups on the aromatic rings, which influences its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications.
Propiedades
Número CAS |
114461-92-6 |
|---|---|
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-(2-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O3/c1-19-13-9-5-3-7-11(13)15-14-10-6-2-4-8-12(10)16(17)18/h2-9H,1H3 |
Clave InChI |
ZIQZVWYAZWTQPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N=NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


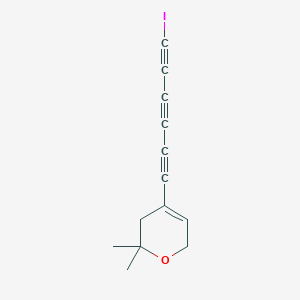
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
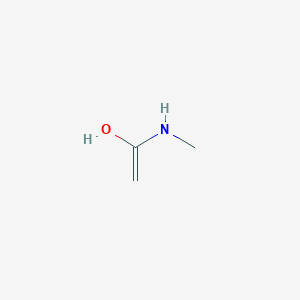

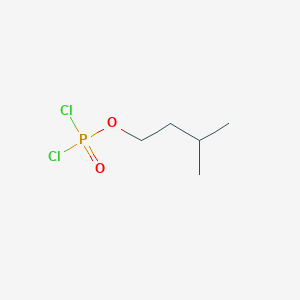

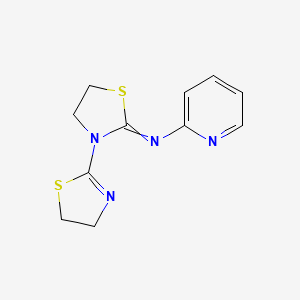
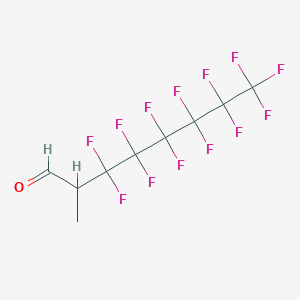

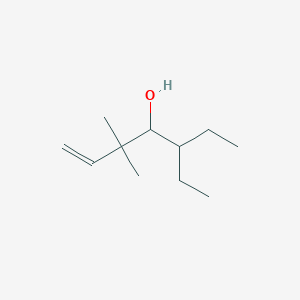
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
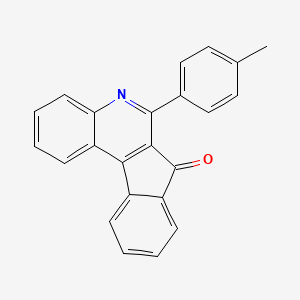
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
